molecular formula C21H18N4O2S B3536104 4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole

4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B3536104
M. Wt: 390.5 g/mol
InChI Key: ITJUYFXZOATVKV-UHFFFAOYSA-N
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Description

4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethyl group, a naphthalen-1-ylmethyl sulfanyl group, and a 4-nitrophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-[(naphthalen-2-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
  • 4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(3-nitrophenyl)-4H-1,2,4-triazole
  • 4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-aminophenyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl sulfanyl group and the 4-nitrophenyl group enhances its potential for various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

4-ethyl-3-(naphthalen-1-ylmethylsulfanyl)-5-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-2-24-20(16-10-12-18(13-11-16)25(26)27)22-23-21(24)28-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJUYFXZOATVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole

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